N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide
CAS No.: 1170162-37-4
Cat. No.: VC7644048
Molecular Formula: C17H19N5O4S2
Molecular Weight: 421.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170162-37-4 |
|---|---|
| Molecular Formula | C17H19N5O4S2 |
| Molecular Weight | 421.49 |
| IUPAC Name | N-[2-(1,1-dioxothiolan-3-yl)-5-(4-methylphenyl)pyrazol-3-yl]-1H-imidazole-5-sulfonamide |
| Standard InChI | InChI=1S/C17H19N5O4S2/c1-12-2-4-13(5-3-12)15-8-16(21-28(25,26)17-9-18-11-19-17)22(20-15)14-6-7-27(23,24)10-14/h2-5,8-9,11,14,21H,6-7,10H2,1H3,(H,18,19) |
| Standard InChI Key | JGKIIKHZKSZXHZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NN(C(=C2)NS(=O)(=O)C3=CN=CN3)C4CCS(=O)(=O)C4 |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound’s architecture comprises three primary components:
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Pyrazole ring: A five-membered heterocycle substituted at the 3-position with a p-tolyl group (4-methylphenyl) and at the 1-position with a 1,1-dioxidotetrahydrothiophene moiety.
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Imidazole sulfonamide: A sulfonamide group (-SONH) attached to the 4-position of an imidazole ring, which is linked to the pyrazole via an amine bridge.
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1,1-Dioxidotetrahydrothiophene: A saturated five-membered sulfur-containing ring with two sulfonyl oxygen atoms, contributing to the molecule’s polarity and potential hydrogen-bonding capacity .
The interplay of these groups creates a rigid, planar framework with multiple sites for intermolecular interactions, a hallmark of bioactive small molecules.
Physicochemical Properties
Key physicochemical parameters derived from computational and experimental studies include:
These properties suggest moderate lipophilicity, balanced by polar functional groups, which may facilitate membrane permeability while retaining solubility in aqueous environments—a critical balance for drug-like molecules.
Synthesis and Characterization
Analytical Characterization
The compound’s purity and structure are typically verified using:
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Nuclear Magnetic Resonance (NMR): - and -NMR confirm the presence of aromatic protons (δ 7.2–8.1 ppm for pyrazole and imidazole), methyl groups (δ 2.3 ppm for p-tolyl), and sulfolane protons (δ 3.1–3.7 ppm) .
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High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 421.49 [M+H] corroborates the molecular formula.
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Infrared Spectroscopy (IR): Stretching vibrations at 1340 cm (S=O) and 1150 cm (C-N) confirm sulfonamide and heterocyclic linkages .
Biological Activities and Mechanistic Insights
Hypothesized Targets
The compound’s structural analogs exhibit activity against:
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Carbonic Anhydrases: Sulfonamides are classical inhibitors of these enzymes, which regulate pH and ion transport.
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Cytochrome P450 Enzymes: Imidazole derivatives often interact with heme-containing monooxygenases, modulating drug metabolism .
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Bacterial Dihydropteroate Synthase (DHPS): A target of sulfa drugs, suggesting potential antimicrobial applications.
Structure-Activity Relationships (SAR)
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Sulfolane Moiety: Enhances water solubility and may engage in hydrogen bonding with target proteins .
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p-Tolyl Group: Increases lipophilicity, potentially improving membrane penetration.
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Imidazole Sulfonamide: Serves as a zinc-binding group in metalloenzyme inhibition .
Comparative Analysis with Related Compounds
The target compound’s unique sulfolane and imidazole combination may offer a broader target profile compared to simpler sulfonamides .
Future Directions and Applications
Drug Development
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